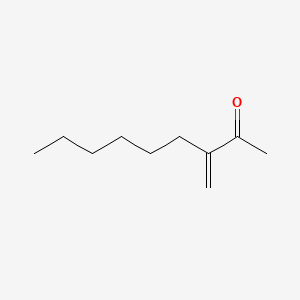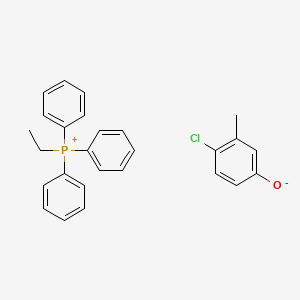
1,3-Dibromo-2-(2,3-dibromopropoxy)-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-2-(2,3-dibromopropoxy)-5-methylbenzene is a brominated aromatic compound with the molecular formula C10H8Br4O It is characterized by the presence of multiple bromine atoms attached to a benzene ring, making it a highly brominated compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-2-(2,3-dibromopropoxy)-5-methylbenzene typically involves the bromination of 2-(2,3-dibromopropoxy)-5-methylbenzene. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the benzene ring. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reagent flow rates. This ensures the efficient and scalable production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-(2,3-dibromopropoxy)-5-methylbenzene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
1,3-Dibromo-2-(2,3-dibromopropoxy)-5-methylbenzene has several scientific research applications, including:
Flame Retardancy: Due to its high bromine content, it is used as a flame retardant in polymers and other materials.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies investigating the effects of brominated compounds on biological systems.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-2-(2,3-dibromopropoxy)-5-methylbenzene involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. In flame retardancy applications, the bromine atoms release bromine radicals upon heating, which help to quench free radicals and inhibit the combustion process.
Comparison with Similar Compounds
Similar Compounds
5,5’-Sulfonylbis(1,3-dibromo-2-(2,3-dibromopropoxy)benzene): This compound has a similar structure but includes a sulfonyl group, which can influence its chemical properties and applications.
5,5’-(Propane-2,2-diyl)bis(1,3-dibromo-2-(2,3-dibromopropoxy)benzene): This compound features a propane-2,2-diyl linkage, providing different physical and chemical characteristics.
Uniqueness
1,3-Dibromo-2-(2,3-dibromopropoxy)-5-methylbenzene is unique due to its specific substitution pattern and high bromine content, which confer distinct properties such as enhanced flame retardancy and reactivity. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
77898-96-5 |
|---|---|
Molecular Formula |
C10H10Br4O |
Molecular Weight |
465.80 g/mol |
IUPAC Name |
1,3-dibromo-2-(2,3-dibromopropoxy)-5-methylbenzene |
InChI |
InChI=1S/C10H10Br4O/c1-6-2-8(13)10(9(14)3-6)15-5-7(12)4-11/h2-3,7H,4-5H2,1H3 |
InChI Key |
XPMYXNJOFNBHOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC(CBr)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


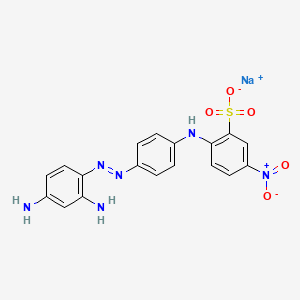
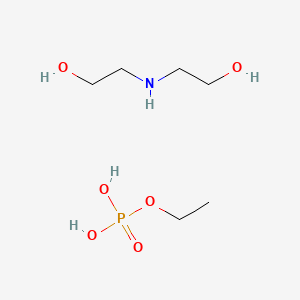
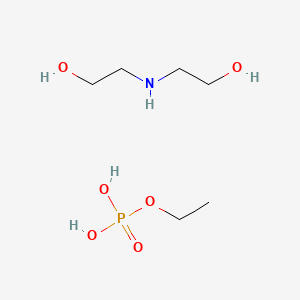
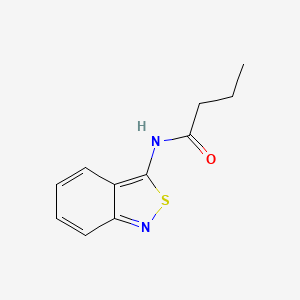

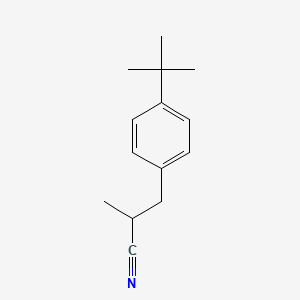
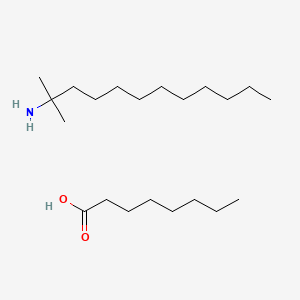
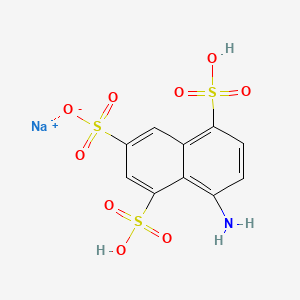
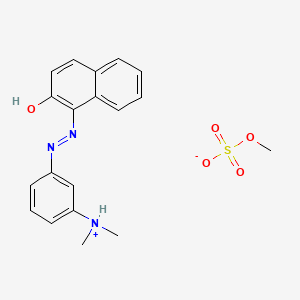
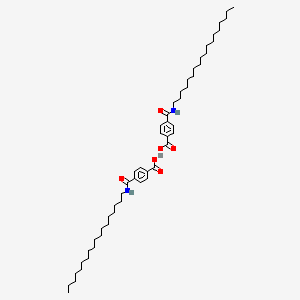
![1-[1-Oxo-5-{[4-(2-phenylpropan-2-yl)phenoxy]sulfonyl}naphthalen-2(1H)-ylidene]diazen-1-ium](/img/structure/B12672992.png)
